molecular formula C14H8ClF6P B089350 Bis(4-trifluoromethylphenyl)chlorophosphine CAS No. 13685-24-0

Bis(4-trifluoromethylphenyl)chlorophosphine

Cat. No. B089350
CAS RN: 13685-24-0
M. Wt: 356.63 g/mol
InChI Key: PBLUOOURLNAOAJ-UHFFFAOYSA-N
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Description

Bis(4-trifluoromethylphenyl)chlorophosphine is a chemical compound with the molecular formula C14H8ClF6P . It has a molecular weight of 356.632 .


Molecular Structure Analysis

The molecular structure of Bis(4-trifluoromethylphenyl)chlorophosphine is represented by the formula C14H8ClF6P . The exact mass is 355.99600 .


Physical And Chemical Properties Analysis

Bis(4-trifluoromethylphenyl)chlorophosphine has a density of 1.42 g/ml . It has a boiling point of 110ºC at 0.4mm . The compound is in a liquid state .

Scientific Research Applications

  • It is used in the synthesis of novel polydentate ligands containing tripodal coordination pockets, as demonstrated in the synthesis of 2,6-bis(bis(2-(methylthio)phenyl)phosphino)-4-methylphenol (Beganskienė et al., 2006).

  • Its derivatives are effective in the preparation of phosphoramidites and H-phosphonates of d-nucleosides, contributing to the formation of 3′-5′-internucleotidic phosphonate bonds (Marugg et al., 1986).

  • The compound is integral in the development of bis(arylamino)phosphenium compounds and their use in Rhodium phosphenium complexes (Abrams et al., 2000).

  • It plays a role in the preparation of protected d-nucleoside-3′-hydrogenphosphonates via phosphite intermediates, showcasing its versatility in nucleoside synthesis (Marugg et al., 1986).

  • This compound is involved in the synthesis of distillable monofluorophosphines, which have applications in the formation of platinum fluorophosphine complexes (Heuer et al., 1990).

  • It is used as a nucleophilic phosphorus reagent in the substitution reactions with primary and secondary alkyl halides, allylic and benzylic bromides, and aryl iodides or bromides (Longeau & Knochel, 1996).

  • Bis(4-trifluoromethylphenyl)chlorophosphine is used in the chlorination of secondary phosphine chalcogenides with carbon tetrachloride (Gusarova et al., 2015).

  • It contributes to the synthesis and characterization of polyimides with high glass transition temperatures and good thermal stabilities, suggesting applications in materials science (Ghosh et al., 2012).

  • Bis(4-trifluoromethylphenyl)chlorophosphine is involved in the synthesis of phosphoramidate monoesters via H-phosphonate intermediates, highlighting its role in nucleoside modification (Choy et al., 2006).

  • The compound is employed in the preparation of polyamides incorporating phosphine oxide groups for potential applications in high-performance materials (Zhang et al., 1999).

Safety And Hazards

The safety data sheet for Bis(4-trifluoromethylphenyl)chlorophosphine suggests that it should be handled with care. If inhaled, the person should be moved to fresh air and given artificial respiration if not breathing. In case of skin or eye contact, the area should be washed with plenty of water and a physician consulted. If swallowed, the mouth should be rinsed with water and a physician consulted .

properties

IUPAC Name

chloro-bis[4-(trifluoromethyl)phenyl]phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClF6P/c15-22(11-5-1-9(2-6-11)13(16,17)18)12-7-3-10(4-8-12)14(19,20)21/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBLUOOURLNAOAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)P(C2=CC=C(C=C2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClF6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10402632
Record name BIS(4-TRIFLUOROMETHYLPHENYL)CHLOROPHOSPHINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10402632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(4-trifluoromethylphenyl)chlorophosphine

CAS RN

13685-24-0
Record name BIS(4-TRIFLUOROMETHYLPHENYL)CHLOROPHOSPHINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10402632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
C Bonaccorsi, F Santoro, S Gischig, A Mezzetti - Organometallics, 2006 - ACS Publications
The dichloro complexes [RuCl 2 (PNNP)] (2a−c) undergo double chloride abstraction when treated with AgSbF 6 (2 equiv) (PNNP is one of (1S,2S)-N,N‘-bis[o-(diphenylphosphino)…
Number of citations: 37 pubs.acs.org
BRJ Mueller - 2021 - search.proquest.com
The activation and transformation of relatively inert bonds through transition metal mediated reactions is central to the field of organometallic chemistry. The ability of transition metal d …
Number of citations: 2 search.proquest.com

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